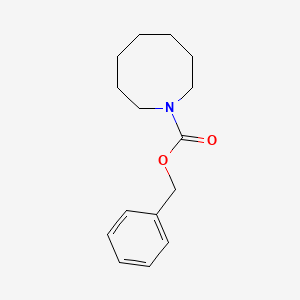

![molecular formula C4H11ClN2O2S B2692613 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride CAS No. 1955520-93-0](/img/structure/B2692613.png)

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness with its diverse applications, ranging from drug synthesis to catalysis. It has a molecular weight of 236.74 .

Synthesis Analysis

The synthesis of “2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The Inchi Code for “2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” is1S/C4H12N2O3S2.ClH/c1-10(2,7)6-11(8,9)4-3-5;/h1,3-5H2,2H3,(H,6,7);1H . This code provides a unique identifier for the molecular structure of this compound. Chemical Reactions Analysis

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish the pyrrole derivative . This indicates the potential of this compound in various chemical reactions.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Potentiometric Analysis and NH-Acidity

Research has focused on the synthesis and investigation of N-(2,2,2-trichloroethyl) amides, exploring their acid/base properties in dimethyl sulfoxide (DMSO). The study provides insights into the NH-acidity of acetamides, demonstrating their dependence on the polar effects of substituents. This research established the possibility of quantitative potentiometric analysis of acetamides, even in the presence of sulfonamides in DMSO, highlighting the method's precision and verification through the "introduced–found" method (Plotnikova et al., 2019).

Chemiluminescence and Molecular Synthesis

Another area of application is in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This research contributes to the understanding of singlet oxygenation processes and the stability of dioxetanes, which are of interest for their potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Structural Analysis and Crystallography

The compound's relevance extends to structural analysis and crystallography, where studies have elucidated hydrogen-bonded structures of related molecules. This work provides a foundation for understanding the structural implications of substituents and their effects on molecular properties (Trilleras et al., 2008).

Fluorescent Probing and Environmental Analysis

Research on the development of a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples has been conducted. This work underlines the compound's potential in enhancing analytical methodologies for environmental monitoring (Houdier et al., 2000).

Radiochemical Synthesis for Metabolic Studies

There has been interest in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the compound's utility in studying the metabolism and mode of action of these chemicals (Latli & Casida, 1995).

Antimicrobial Activity and Compound Synthesis

Furthermore, the synthesis and antimicrobial activity evaluation of novel heterocyclic compounds featuring sulfamido moieties have been explored. This research contributes to the search for new antimicrobial agents (Nunna et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements indicate the potential hazards and safety precautions associated with this compound.

Propriétés

IUPAC Name |

2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-9(2,8)6-4(7)3-5;/h3,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHPXJSLKGMIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)CN)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)